![molecular formula C26H43ClN4O5S2 B608419 L-368,899 hydrochloride CAS No. 160312-62-9](/img/structure/B608419.png)
L-368,899 hydrochloride
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Overview
Description
L-368,899 hydrochloride is a potent, non-peptide oxytocin receptor antagonist . It is orally active and displays more than 40-fold selectivity over vasopressin V1a and V2 receptors . It is used as a tocolytic agent .
Molecular Structure Analysis
The chemical formula of L-368,899 hydrochloride is C26H42N4O5S2 . Its molecular weight is 591.23 . The IUPAC name is (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride .Physical And Chemical Properties Analysis
L-368,899 hydrochloride is a white powder . It is soluble to 100 mM in water and to 100 mM in DMSO .Scientific Research Applications
Oxytocin Receptor Antagonist
L-368,899 hydrochloride is a potent, non-peptide and orally active oxytocin receptor antagonist . It has an IC50 of 8.9 nM, which means it can effectively inhibit the oxytocin receptor at this concentration .
Selectivity Over Vasopressin Receptors
This compound displays more than 40-fold selectivity over vasopressin V1a and V2 receptors . The IC50 values for these receptors are 370 and 570 nM respectively .
Inhibition of Uterine Contractions
L-368,899 hydrochloride can antagonize oxytocin-induced uterine contractions in vitro and in vivo . This makes it potentially useful in managing preterm labor .
Investigation of Social Behavior and Pair Bonding
The compound is a useful tool for investigating the centrally mediated roles of oxytocin, such as in social behavior and pair bonding . Studies in primates have shown L-368,899 to reduce a number of behaviors such as food sharing, sexual activity and caring for infants .
Research on Oxytocinergic Signalling
L-368,899 hydrochloride has been used to demonstrate the importance of oxytocinergic signalling in mediating important social behaviors . This research has furthered our understanding of how oxytocin influences social interactions.
Tocolytic Agent
L-368,899 hydrochloride has been used as a tocolytic agent . Tocolytics are medications used to suppress premature labor.
Future Directions
L-368,899 hydrochloride has been used in scientific research to investigate the centrally mediated roles of oxytocin, such as in social behavior and pair bonding . Studies in primates have shown L-368,899 to reduce a number of behaviors such as food sharing, sexual activity, and caring for infants, demonstrating the importance of oxytocinergic signaling in mediating these important social behaviors .
Relevant Papers There are several papers that have cited the use of L-368,899 hydrochloride . For example, a study by Williams et al. (1994) described L-368,899 as an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor . Another study by Boccia et al. (2007) found that peripherally administered non-peptide oxytocin antagonist, L-368,899, accumulates in limbic brain areas, providing a new pharmacological tool for the study of social motivation in non-human primates .
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFQWFJHXXXEQ-PHSYAEQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90488775 |
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